Unparalleled Lipophilicity: 100x Higher Partition than Natural Amino Acids
Adamantylalanine, the free base parent of the hydrochloride salt, exhibits lipophilicity (logP) that is approximately two orders of magnitude greater than the most lipophilic natural amino acid, tryptophan [1]. This is a class-level property conferred by the adamantane cage. A computed logP value for the hydrochloride salt is 3.51, which, while slightly lower due to the salt form, still represents a significant increase over the logP of natural alanine (approximately -3.0) [2].
| Evidence Dimension | Lipophilicity (Partition coefficient, logP) |
|---|---|
| Target Compound Data | Computed logP = 3.51 [2] |
| Comparator Or Baseline | Natural L-Alanine (logP ≈ -3.0); L-Tryptophan (reported 100x less lipophilic than adamantylalanine class) [1] |
| Quantified Difference | Adamantylalanine class lipophilicity is ~100x greater than tryptophan. Target compound logP is ~6.5 log units higher than alanine. |
| Conditions | Computed logP via standard cheminformatics methods (ChemSrc); experimental lipophilicity assessment for the class [1]. |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's utility in designing peptides with enhanced membrane permeability or improved binding to hydrophobic protein pockets, making it a strategic choice over less lipophilic analogs.
- [1] Fauchère, J. L., et al. (1980). Unusually strong lipophilicity of 'fat' or 'super' amino-acids, including a new reference value for glycine. Experientia, 36(10), 1203-1204. View Source
- [2] ChemSrc. (n.d.). 3-(Adamantan-1-yl)-2-aminopropanoic acid hydrochloride (CAS 182291-66-3). Product Page. Accessed 2026. View Source
